3-[({1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine
Description
The compound 3-[({1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine features a 4,5-dihydroimidazole core substituted with a 2-(trifluoromethyl)benzoyl group at the 1-position and a pyridine ring linked via a sulfanylmethyl group at the 3-position. This structure combines electron-withdrawing (trifluoromethyl) and aromatic (pyridine, benzoyl) moieties, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c18-17(19,20)14-6-2-1-5-13(14)15(24)23-9-8-22-16(23)25-11-12-4-3-7-21-10-12/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOFSJWWUOJQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine typically involves multiple steps, starting with the preparation of the pyridin-3-ylmethylsulfanyl intermediate. This intermediate is then reacted with a dihydroimidazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-[({1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or phenyl rings are replaced by other groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to ensure the desired outcome. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products
Scientific Research Applications
Medicinal Chemistry
The compound's structural components make it a candidate for developing novel pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drugs, potentially improving their pharmacokinetic profiles. Research has indicated that compounds with imidazole rings exhibit significant biological activity, including antimicrobial and anti-inflammatory properties.
Case Study : A study focused on the synthesis of imidazole derivatives demonstrated their effectiveness against various bacterial strains. The addition of a trifluoromethyl group was found to increase the antibacterial potency of the compounds tested .
Agrochemicals
The unique properties of this compound could be exploited in agricultural applications, particularly as a pesticide or herbicide. The trifluoromethyl group is often associated with increased herbicidal activity due to its electron-withdrawing nature, which can enhance the efficacy of agrochemical formulations.
Case Study : Research into fluorinated agrochemicals has shown that introducing trifluoromethyl groups can lead to improved herbicidal activity against specific weed species, thereby enhancing crop yield and sustainability .
Materials Science
In materials science, compounds containing sulfur and nitrogen heterocycles are being investigated for their potential as advanced materials. This compound could serve as a precursor for synthesizing polymers or other materials with tailored properties.
Case Study : A recent investigation into sulfur-containing polymers highlighted their unique electrical and thermal properties, suggesting that derivatives of this compound could lead to the development of new materials for electronic applications .
Mechanism of Action
The mechanism of action of 3-[({1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation, while its anti-inflammatory effects are linked to the suppression of pro-inflammatory cytokines.
Biological Activity
The compound 3-[({1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine is a novel organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects in various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into key components:
- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
- Imidazole moiety : A five-membered ring containing two nitrogen atoms, which is known for its biological relevance.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Sulfanyl group : May contribute to redox properties and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing imidazole and pyridine rings are often evaluated for their antibacterial properties. For instance, derivatives of imidazole have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
- Anti-inflammatory Effects : The presence of the imidazole ring suggests potential anti-inflammatory activity. Similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways. For example, studies have shown that imidazole derivatives can inhibit COX-2 more effectively than COX-1, suggesting a selective anti-inflammatory action .
- Antibacterial Mechanism : The structural features of the compound may facilitate interaction with bacterial cell membranes or essential enzymes, disrupting cellular processes. Compounds with trifluoromethyl groups have been noted for enhanced antibacterial potency .
- Redox Activity : The sulfanyl group may participate in redox reactions, potentially influencing cellular signaling pathways related to oxidative stress.
Case Studies and Research Findings
Several studies provide insights into the biological activity of related compounds:
- Study on Imidazole Derivatives : A study explored various imidazole derivatives for their antibacterial properties against MRSA. The results indicated that structural modifications significantly impacted their efficacy, with certain substitutions enhancing activity .
- Anti-inflammatory Activity Assessment : Research on pyrimidine derivatives showed that compounds with electron-donating groups exhibited stronger anti-inflammatory effects compared to standard drugs like indomethacin. The effective doses (ED50) were comparable or superior to established anti-inflammatory agents .
Data Table: Biological Activity Comparison
The following table summarizes the biological activities of similar compounds based on recent literature:
Comparison with Similar Compounds
Structural Analogs
BG14725 (3-({[1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine)
- Key Differences: The benzoyl substituent in BG14725 is 3,4-dimethyl, whereas the target compound features a 2-(trifluoromethyl)benzoyl group. Molecular Weight: BG14725 has a molecular formula of C₁₈H₁₉N₃OS (325.428 g/mol), while the target compound (estimated C₁₇H₁₄F₃N₃O₂S) would have a lower molecular weight (~373.37 g/mol) due to fluorine substitution.
DG-5128 (2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate)
- Structural Contrasts: DG-5128 lacks the sulfanylmethyl and benzoyl groups but retains the imidazole-pyridine scaffold. Pharmacological Activity: DG-5128 demonstrates potent hypoglycemic effects in rodents and primates, inhibits adrenaline-induced platelet aggregation, and avoids lactic acidosis .
Functional Group Analysis
Pharmacological and Mechanistic Insights
- Hypoglycemic Potential: DG-5128’s efficacy in reducing glucose levels in tolbutamide-resistant diabetic models suggests that imidazole-pyridine derivatives may act via non-sulfonylurea pathways, possibly involving insulin sensitization or glucose uptake modulation . The target compound’s trifluoromethyl group could enhance receptor binding or bioavailability compared to DG-5126.
- Electron Transport Inhibition : Patent data () highlight trifluoromethyl-substituted compounds as mitochondrial complex inhibitors (e.g., M.25, M.28). While the target compound’s mode of action is unclear, its trifluoromethyl group may align with electron transport modulation in agrochemicals or pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
